3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
The compound 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₉H₁₃Cl₂N₅O, molecular weight: 398.247 g/mol) is a pyrazole-based carbohydrazide derivative characterized by a pyrazole core substituted with a 2,4-dichlorophenyl group at position 3 and a hydrazide-linked (E)-configured 4-hydroxy-3-methoxybenzylidene moiety at position 5 .
Properties
Molecular Formula |
C18H14Cl2N4O3 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O3/c1-27-17-6-10(2-5-16(17)25)9-21-24-18(26)15-8-14(22-23-15)12-4-3-11(19)7-13(12)20/h2-9,25H,1H3,(H,22,23)(H,24,26)/b21-9+ |
InChI Key |
RLMULWXASVZHBL-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-hydroxy-3-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with various carbonyl compounds to form Schiff bases or hydrazones.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors, which could be beneficial in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2,4-dichlorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to mono-chlorinated analogs (e.g., 4-chlorophenyl in ). The 4-hydroxy-3-methoxybenzylidene moiety could confer antioxidant activity, as seen in related pyrazolines .
- Synthesis : Pyrazole-carbohydrazides are typically synthesized via condensation of pyrazole-carboxylic acid hydrazides with aromatic aldehydes under reflux conditions .
Pyrazoline Derivatives with Similar Substituents
Key Observations :
- Synthetic Efficiency: Pyrazolines are synthesized via cyclocondensation of chalcones with hydrazine, achieving higher yields (~84%) compared to thiazolidinones (~74%) .
Hydrazide Derivatives with Varied Cores
Key Observations :
- Characterization : All hydrazide derivatives are confirmed via NMR and HRMS, emphasizing the reliability of these techniques for structural elucidation .
- Substituent Diversity : The 4-hydroxy-3-methoxybenzylidene group is a recurring motif across hydrazides, pyrazolines, and pyrazole-carbohydrazides, indicating its versatility in drug design .
Biological Activity
The compound 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications in drug discovery.
Chemical Structure
The compound features a pyrazole scaffold, which is known for its pharmacological versatility. Its structure can be represented as follows:
- Molecular Formula : C16H15Cl2N3O3
- IUPAC Name : 3-(2,4-dichlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.
- Anti-inflammatory Properties : The compound demonstrates significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are critical in the inflammatory process. The IC50 values for COX inhibition have been reported in the range of 20–30 μM, indicating moderate potency compared to standard anti-inflammatory drugs like indomethacin.
- Antioxidant Activity : The presence of hydroxyl and methoxy groups in its structure contributes to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Introduction of Substituents : The dichlorophenyl and hydroxy-methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against HeLa and CaCo-2 cell lines | |
| Anti-inflammatory | Inhibition of COX enzymes (IC50 ~20–30 μM) | |
| Antioxidant | Free radical scavenging ability |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of this compound against various tumor cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity. Notably, the compound induced apoptosis in HeLa cells as evidenced by increased annexin V staining.
Case Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that the compound effectively inhibited PGE2 production in LPS-stimulated macrophages. This suggests a potential mechanism through which it exerts anti-inflammatory effects by blocking COX pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
